6-Chloro-5-fluoropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacogenetics and Metabolism
Pharmacogenetic testing for dihydropyrimidine dehydrogenase (DPD) polymorphisms in cancer patients treated with fluoropyrimidines can enhance treatment personalization and prevent toxicity. The cost-effectiveness of such screening is supported by its potential to avoid the costs associated with treating severe adverse reactions caused by fluoropyrimidines (Cortejoso et al., 2015).
Clinical Applications in Cancer Treatment
- Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs, are central to the treatment of various cancers, including colorectal and gastric cancer. These compounds are involved in inhibiting thymidylate synthase and incorporating into DNA to induce dysfunction, which is a critical aspect of their antitumor activity (Macdonald, 1999).
- Oral fluoropyrimidines, such as capecitabine and S-1, have been developed to provide convenient treatment options with reduced toxicity and improved pharmacokinetic profiles. These agents mimic the pharmacokinetics of continuous-infusion 5-FU and are increasingly used in the treatment of colorectal, breast, and other solid tumors (Mikhail et al., 2010).
Toxicity and Safety
The review of oral fluoropyrimidines' toxicities emphasizes different patterns of adverse effects compared to traditional 5-FU administration, highlighting the need for ongoing phase III trials to define their therapeutic role in colorectal carcinoma management more clearly (Macdonald, 1999).
Mechanism of Action and Resistance
Understanding the mechanism of action of fluoropyrimidines, including their metabolic pathways, DNA incorporation, and inhibition of critical enzymes like thymidylate synthase, is vital for optimizing their clinical use and overcoming resistance. The development of oral fluoropyrimidines has focused on enhancing efficacy while minimizing toxicity, offering a promising approach to cancer treatment (Milano et al., 2004).
Safety and Hazards
This compound is considered hazardous. It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
6-chloro-5-fluoropyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-2(7)3(5(10)11)8-1-9-4/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKNADCFBTSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-64-4 |
Source
|
Record name | 6-chloro-5-fluoropyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。